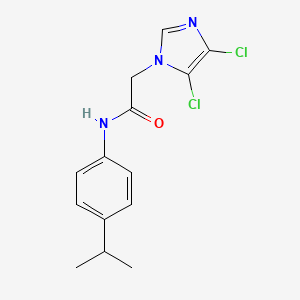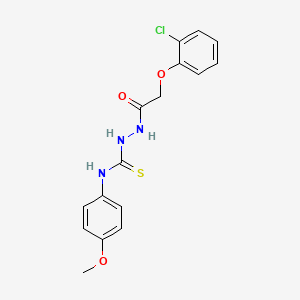
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, commonly known as FPTA, is a novel compound that has gained significant attention in the scientific community due to its potential for various applications. FPTA is a synthetic compound that belongs to the class of acetamide derivatives. It has a molecular weight of 410.52 g/mol and a chemical formula of C20H19FN4OS.
Scientific Research Applications
Anticancer Activity
A study by Hammam et al. (2005) explored the synthesis of novel fluoro substituted benzo[b]pyran derivatives with anticancer activity, highlighting the potential of fluoro substituents in enhancing the efficacy of anticancer compounds. Although not directly mentioning the compound , this research contextually supports the investigation into fluoro-substituted compounds like 2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide for anticancer applications (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, which were used to construct novel Co(II) and Cu(II) coordination complexes. The study evaluated the effects of hydrogen bonding on self-assembly processes and investigated the antioxidant activity of these complexes. This research demonstrates the versatility of pyrazole-acetamide derivatives in coordination chemistry and their potential biological activities (Chkirate et al., 2019).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focused on synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity among some of the derivatives. Although the specific compound of interest is not mentioned, this study underscores the anti-inflammatory potential of structurally related compounds (Sunder & Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-17-6-8-18(9-7-17)25-14-19(24)21-10-11-23-13-16(12-22-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZIIBCAUGSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)


![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)

![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)